1,1,1-Trifluoro-2-nitroethane

Catalog No.
S776169
CAS No.
819-07-8
M.F
C2H2F3NO2
M. Wt
129.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-2-nitroethane

CAS Number

819-07-8

Product Name

1,1,1-Trifluoro-2-nitroethane

IUPAC Name

1,1,1-trifluoro-2-nitroethane

Molecular Formula

C2H2F3NO2

Molecular Weight

129.04 g/mol

InChI

InChI=1S/C2H2F3NO2/c3-2(4,5)1-6(7)8/h1H2

InChI Key

JIKDQMLRRHUBKY-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C(C(F)(F)F)[N+](=O)[O-]

The exact mass of the compound 1,1,1-Trifluoro-2-nitroethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1-Trifluoro-2-nitroethane (CAS: 819-07-8) is a highly specialized, bifunctional fluorinated building block characterized by a strongly electron-withdrawing trifluoromethyl (-CF3) group adjacent to a nitro-activated methylene (-CH2-) bridge [1]. Operating as a highly reactive carbon nucleophile and a direct precursor to trifluoroethylated amines, this volatile liquid (boiling point 92.4 °C) is primarily procured for advanced organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its specific electronic architecture makes it an indispensable reagent for introducing the -CH2CF3 moiety or -CH(NO2)CF3 framework into complex molecules via Henry (nitroaldol) reactions, Michael additions, and subsequent reductions, offering metabolic stability and lipophilicity enhancements that standard alkyl groups cannot provide [1].

Substituting 1,1,1-trifluoro-2-nitroethane with unfluorinated analogs like nitroethane, or attempting late-stage fluorination, fundamentally compromises both process viability and downstream product performance[1]. From a process perspective, the absence of the -CF3 group in standard nitroethane drastically reduces the acidity of the alpha-protons, necessitating stronger bases for deprotonation that frequently trigger side reactions such as self-condensation or polymerization of sensitive electrophiles [2]. Furthermore, late-stage trifluoromethylation of a pre-formed nitroalkane scaffold is synthetically prohibitive, often requiring expensive transition-metal catalysts, specialized reagents, and resulting in severely diminished yields [1]. Consequently, procuring the pre-assembled 1,1,1-trifluoro-2-nitroethane is mandatory for scalable, high-yield integration of the trifluoroethyl group into target architectures.

Alpha-Proton Acidity and Mild Base Compatibility

The electron-withdrawing effect of the -CF3 group profoundly alters the thermodynamic acidity of the methylene bridge in 1,1,1-trifluoro-2-nitroethane compared to standard nitroalkanes [1]. 1,1,1-Trifluoro-2-nitroethane exhibits a pKa of approximately 5.3, whereas unfluorinated nitroethane has a pKa of 8.6 [2]. This 3.3-unit difference means the fluorinated compound is over 1,900 times more acidic. Consequently, Henry (nitroaldol) and Michael reactions can be driven by weak, non-nucleophilic amine bases rather than the strong alkoxides required for nitroethane [1].

Evidence DimensionAlpha-proton acidity (pKa)
Target Compound DatapKa ~ 5.3
Comparator Or BaselineNitroethane (pKa ~ 8.6)
Quantified Difference3.3 pKa units (~1,995-fold increase in acidity)
ConditionsAqueous/organic solvent systems for base-catalyzed C-C coupling

Procuring this highly acidic building block allows manufacturers to use milder bases, preventing the base-catalyzed degradation or self-condensation of sensitive aldehyde and ketone electrophiles during synthesis.

Precursor Suitability for 2,2,2-Trifluoroethylamine Production

1,1,1-Trifluoro-2-nitroethane serves as a highly efficient, direct precursor for the synthesis of 2,2,2-trifluoroethylamine (CAS: 753-90-2), a critical pharmaceutical intermediate . The nitro group can be smoothly reduced via catalytic hydrogenation (e.g., Pd/C) or metal-acid systems (Fe/HCl) with reported yields exceeding 77% [1]. In contrast, the traditional baseline synthesis of 2,2,2-trifluoroethylamine relies on the reduction of 2,2,2-trifluoroacetamide, which necessitates hazardous, highly reactive stoichiometric hydrides like lithium aluminum hydride (LiAlH4) under stringent anhydrous reflux conditions .

Evidence DimensionReduction conditions for amine synthesis
Target Compound DataCatalytic hydrogenation (Pd/C, H2) or mild Fe/HCl reduction
Comparator Or Baseline2,2,2-Trifluoroacetamide reduction (requires stoichiometric LiAlH4)
Quantified DifferenceEliminates the need for pyrophoric LiAlH4, replacing it with scalable, catalytic or mild chemical reduction
ConditionsIndustrial-scale amine synthesis workflows

Bypassing LiAlH4-dependent routes significantly enhances process safety, reduces stoichiometric waste, and lowers the regulatory and operational costs of scaling up trifluoroethylamine production.

Volatility Profile for Downstream Purification Efficiency

The physical properties of 1,1,1-trifluoro-2-nitroethane provide distinct advantages during the purification phase of chemical manufacturing [1]. It has an experimental boiling point of 92.4 °C at atmospheric pressure, which is notably lower than that of unfluorinated nitroethane (114.0 °C) [1]. This 21.6 °C reduction in boiling point significantly enhances the compound's volatility. During synthetic workflows where the nitroalkane is used in excess to drive reaction completion, this lower boiling point allows for rapid, energy-efficient removal of unreacted starting material via vacuum distillation or rotary evaporation[2].

Evidence DimensionAtmospheric Boiling Point
Target Compound Data92.4 °C
Comparator Or BaselineNitroethane (114.0 °C)
Quantified Difference21.6 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg) solvent removal/distillation

The increased volatility reduces the thermal stress applied to heat-sensitive product mixtures during workup, improving isolated yields and lowering energy consumption in large-scale evaporative processes.

Synthesis of Fluorinated Pharmaceutical Intermediates via Henry Reactions

Leveraging its enhanced alpha-proton acidity (pKa ~5.3), 1,1,1-trifluoro-2-nitroethane is the optimal choice for nitroaldol (Henry) condensations with base-sensitive aldehydes. The ability to use mild amine catalysts prevents the degradation of complex electrophiles, making it highly suitable for the synthesis of trifluoromethylated amino alcohols and related pharmacophores in drug discovery programs [1].

Scalable Production of 2,2,2-Trifluoroethylamine

For chemical manufacturers requiring 2,2,2-trifluoroethylamine, procuring 1,1,1-trifluoro-2-nitroethane provides a direct, scalable reduction pathway. By utilizing catalytic hydrogenation or iron-based reduction, facilities can bypass the hazardous LiAlH4 protocols required when starting from trifluoroacetamide, ensuring safer and more atom-economical industrial production .

Introduction of the -CH2CF3 Motif via Michael Additions

The highly activated nature of the methylene bridge makes this compound an excellent Michael donor. It is procured for conjugate addition to alpha,beta-unsaturated ketones and esters, enabling the efficient installation of the trifluoroethyl group. This application is critical for agrochemical development, where the -CF3 group is used to enhance the metabolic stability and lipophilicity of active ingredients[1].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Wikipedia

1,1,1-trifluoro-2-nitroethane

Dates

Last modified: 08-15-2023

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